molecular formula C9H16 B14447504 2,4-Dimethyl-2,4-heptadiene CAS No. 74421-05-9

2,4-Dimethyl-2,4-heptadiene

Cat. No.: B14447504
CAS No.: 74421-05-9
M. Wt: 124.22 g/mol
InChI Key: FFLHUMMPCUSQSJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2,4-heptadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. This compound is characterized by its two methyl groups attached to the second and fourth carbon atoms in the heptadiene chain. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethyl-2,4-heptadiene can be synthesized through several methods. One common method involves the dehydrohalogenation of this compound halides. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic dehydrogenation of suitable precursors. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2,4-heptadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Epoxides and diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,4-Dimethyl-2,4-heptadiene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of dienes in biological systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2,4-heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bonds are reduced to single bonds, resulting in saturated hydrocarbons. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2,4-Dimethyl-2,4-heptadiene can be compared with other similar compounds, such as:

    2,5-Heptadiene: Another diene with double bonds at different positions.

    2,6-Dimethyl-2,5-heptadiene-4-one: A related compound with a ketone functional group.

    1,3-Butadiene: A simpler diene with two double bonds separated by a single bond.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications

Properties

CAS No.

74421-05-9

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2,4-dimethylhepta-2,4-diene

InChI

InChI=1S/C9H16/c1-5-6-9(4)7-8(2)3/h6-7H,5H2,1-4H3

InChI Key

FFLHUMMPCUSQSJ-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C=C(C)C

Origin of Product

United States

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